molecular formula C21H21N3O3S B2506978 N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 899740-63-7

N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2506978
CAS No.: 899740-63-7
M. Wt: 395.48
InChI Key: QCLZESMXKKKEBJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic pyridazinone-based compound intended for research and development applications. While the specific biological profile of this compound is still under investigation, its molecular structure shares a core pyridazinone scaffold with compounds actively being researched for their potential in neuroscience and oncology . Pyridazinone derivatives have been identified as small-molecule inhibitors for various biological targets. For instance, closely related structures have been explored as potent inhibitors of neutral sphingomyelinase 2 (nSMase2), a key enzyme in ceramide biosynthesis pathways implicated in neurodegenerative diseases . Other pyridazinone derivatives have demonstrated potential in cancer research, with some compounds exhibiting cytotoxic and antiproliferative effects against various human cancer cell lines . The mechanism of action for this compound is expected to be target-specific, potentially involving enzyme inhibition or receptor modulation, consistent with the documented activities of analogous pyridazinone derivatives . Researchers may find this compound valuable for probing novel therapeutic pathways, particularly within neurological disorders and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-6-4-5-7-16(14)17-9-11-21(24-23-17)28-13-20(25)22-15-8-10-18(26-2)19(12-15)27-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLZESMXKKKEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethoxyaniline: This can be achieved through the methylation of 3,4-dihydroxyaniline using dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the pyridazinyl intermediate: The synthesis of the pyridazinyl moiety involves the reaction of o-tolyl hydrazine with a suitable diketone or diester to form the pyridazine ring.

    Thioacetamide linkage: The final step involves the coupling of the 3,4-dimethoxyaniline with the pyridazinyl intermediate through a thioacetamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic rings and pyridazine moiety can be reduced under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyridazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the pyridazine ring could produce dihydropyridazine derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing various biochemical processes.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Modulating signaling pathways: Influencing cell signaling cascades and altering cellular responses.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C)
Target Compound 425.5 3.4 0.12 Not reported
Epirimil 438.5 3.1 0.25 Not reported
Compound 12 455.5 2.7 1.8 251.5

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Moiety : The pyridazine ring is synthesized through condensation reactions involving appropriate precursors.
  • Thioether Formation : The thioether linkage is established by reacting the pyridazine derivative with a thiol reagent.
  • Final Acetamide Formation : The acetamide group is introduced via acylation reactions.

Anticancer Activity

Research has indicated that compounds containing the pyridazine and thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that derivatives similar to this compound show promising results in inhibiting the proliferation of cancer cells.

CompoundCell LineIC50 (μM)
Compound 1MCF-773 ± 3
Compound 2HeLa29 ± 2.9
PaclitaxelMCF-75.25-11.03
HeLa7.76

Table 1: Cytotoxic activity of selected compounds against cancer cell lines .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. These interactions may modulate signaling pathways associated with cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may interact with receptors that regulate cell growth and survival.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Cytotoxicity Studies : A study evaluated a series of thiazole and pyridazine derivatives for their anticancer properties using MTT assays against MCF-7 and HeLa cell lines. The results indicated that modifications to the structure significantly influenced the cytotoxicity .
  • Antimicrobial Activity : Other derivatives have been tested for antimicrobial properties, showing effectiveness against various bacterial strains, suggesting potential applications in treating infections .

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